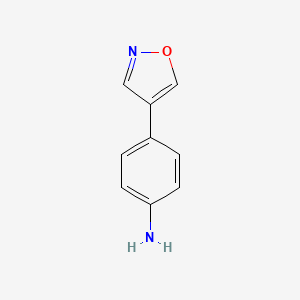

4-(Isoxazol-4-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-(1,2-oxazol-4-yl)aniline |

InChI |

InChI=1S/C9H8N2O/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,10H2 |

InChI Key |

JGGJAERYXAAEMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CON=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Isoxazol 4 Yl Aniline and Its Derivatives

Strategic Syntheses of the 4-(Isoxazol-4-yl)aniline Core

The construction of the this compound framework can be approached through two primary retrosynthetic disconnections: either by forming the isoxazole (B147169) ring on a pre-functionalized aniline (B41778) precursor or by attaching an aniline or its synthetic equivalent to a pre-formed 4-substituted isoxazole.

1,3-Dipolar Cycloaddition Approaches for Isoxazole Ring Formation

The [3+2] cycloaddition between a nitrile oxide and a dipolarophile (an alkyne or alkene) is one of the most powerful and direct methods for constructing the isoxazole ring. wikipedia.org This reaction is known for its high efficiency and atom economy. nih.gov However, achieving the specific 4-substituted isoxazole pattern required for the target compound presents a regiochemical challenge that necessitates specialized strategies.

Nitrile oxides are highly reactive intermediates that are typically generated in situ to prevent their dimerization into furoxans. tandfonline.com Several methods are employed for their generation:

Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves treating a hydroximoyl chloride with a base, such as triethylamine. nih.gov

Oxidation of Aldoximes: A variety of oxidizing agents can be used, including reagents like chloramine-T or hypervalent iodine compounds, to convert aldoximes into nitrile oxides under mild conditions. researchgate.netnih.gov

Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated using reagents like phenyl isocyanate in the presence of a base to yield nitrile oxides. nih.gov

Once generated, the nitrile oxide rapidly undergoes cycloaddition. While reaction with a terminal alkyne typically leads to a 3,5-disubstituted isoxazole, specific strategies are required to direct substitution to the C-4 position. tandfonline.com One such approach involves an enamine-triggered [3+2] cycloaddition, where an aldehyde reacts with a secondary amine (e.g., pyrrolidine) to form an enamine in situ. This electron-rich alkene then serves as the dipolarophile for the nitrile oxide. The initial cycloadduct, a 5-amino-4,5-dihydroisoxazole (isoxazoline), can be subsequently oxidized to furnish the desired 3,4-disubstituted isoxazole. thieme-connect.comorganic-chemistry.org

![Scheme illustrating the enamine-triggered [3+2] cycloaddition for the synthesis of 3,4-disubstituted isoxazoles.](https://i.imgur.com/eP6f5vG.png) Scheme 1: General representation of enamine-triggered [3+2] cycloaddition for 3,4-disubstituted isoxazole synthesis. thieme-connect.comorganic-chemistry.org

Scheme 1: General representation of enamine-triggered [3+2] cycloaddition for 3,4-disubstituted isoxazole synthesis. thieme-connect.comorganic-chemistry.orgStandard intermolecular cycloadditions between nitrile oxides and monosubstituted alkynes are governed by frontier molecular orbital (FMO) theory, which generally favors the formation of the 3,5-disubstituted regioisomer. tandfonline.com Overcoming this inherent regioselectivity to obtain 4-substituted isoxazoles is a significant synthetic hurdle.

Several advanced strategies have been developed to control the regiochemical outcome:

Enamine-Based Strategy: As mentioned, the use of enamines as alkyne surrogates provides a reliable, metal-free route to 3,4-disubstituted isoxazoles with high regioselectivity. thieme-connect.comorganic-chemistry.org The reaction conditions, such as solvent and catalyst, can be optimized to achieve high yields.

Intramolecular Cycloaddition: Intramolecular nitrile oxide cycloaddition (INOC) is another powerful technique. By tethering the nitrile oxide and the alkyne within the same molecule, the reaction is constrained to proceed with a specific regiochemistry, often leading to fused bicyclic isoxazole systems which can be subsequently cleaved to reveal a 3,4-disubstituted pattern. tandfonline.comnih.gov

Use of Substituted Alkenes/Alkynes: The use of dipolarophiles bearing specific directing groups can influence the regioselectivity. For instance, vinylphosphonates with a leaving group have been used to control the orientation of the cycloaddition, yielding either 3,4- or 3,5-disubstituted isoxazoles depending on the position of the leaving group. rsc.org

The table below summarizes the conditions for a regioselective enamine-triggered cycloaddition.

| Aldehyde (R¹CHO) | N-hydroxyimidoyl chloride (R²C(Cl)NOH) | Solvent | Yield (%) |

|---|---|---|---|

| Propanal | 4-Chlorobenzohydroximoyl chloride | DCM | 99 |

| Benzaldehyde | 4-Chlorobenzohydroximoyl chloride | Toluene | 96 |

| 4-Nitrobenzaldehyde | 4-Chlorobenzohydroximoyl chloride | Toluene | 93 |

| Cyclohexanecarbaldehyde | Benzohydroximoyl chloride | Toluene | 99 |

Table adapted from data on enamine-triggered [3+2] cycloadditions. organic-chemistry.org

Condensation and Cyclization Reactions for Isoxazole Moiety Construction

The reaction between a 1,3-dicarbonyl compound and hydroxylamine, known as the Claisen isoxazole synthesis, is a traditional and widely used method for forming the isoxazole ring. benthamdirect.comrsc.org To synthesize the this compound core via this route, a precursor such as a 4-substituted-β-ketoester or a β-enamino diketone bearing the aniline moiety (likely with a protected amino group) would be required.

A significant challenge in this approach is controlling the regioselectivity. Unsymmetrical 1,3-dicarbonyl compounds can be attacked by the nitrogen of hydroxylamine at either carbonyl group, potentially leading to a mixture of regioisomeric isoxazoles. acs.org However, researchers have developed methodologies to direct the cyclization by carefully selecting the reaction conditions (e.g., pH, solvent, temperature) or by modifying the substrate structure. rsc.orgtandfonline.comresearchgate.net For example, the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride can be controlled to selectively yield 4,5-disubstituted, 3,4-disubstituted, or 3,4,5-trisubstituted isoxazoles by varying the solvent and base. rsc.org

Aniline Functionalization and Coupling Strategies

An alternative and highly convergent approach involves forming the bond between a pre-synthesized isoxazole ring and an aniline derivative. This strategy relies on modern palladium-catalyzed cross-coupling reactions, which offer broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound and an organohalide. To form this compound, one could couple a 4-haloisoxazole (e.g., 4-iodoisoxazole) with 4-aminophenylboronic acid or its N-protected equivalent. The synthesis of 4-iodoisoxazoles is well-established, and these intermediates are effective substrates in various palladium-catalyzed reactions. researchgate.netbeilstein-journals.org

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples an amine with an aryl halide or triflate. wikipedia.org This method could be applied by coupling a 4-haloisoxazole with aniline or by reacting a 4-isoxazolyl triflate with an ammonia equivalent followed by deprotection. acsgcipr.org The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high efficiency, especially when dealing with heteroaryl halides. acs.orgacs.org

Scheme 2: Palladium-catalyzed cross-coupling strategies for the synthesis of this compound.

Scheme 2: Palladium-catalyzed cross-coupling strategies for the synthesis of this compound.

Innovative Synthetic Techniques

Recent progress in organic synthesis has introduced several innovative techniques that can be applied to the synthesis of this compound and its derivatives, offering improvements in efficiency, safety, and environmental impact.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for both isoxazole formation and cross-coupling steps. nih.govnih.gov Dielectric heating often leads to cleaner reactions with fewer side products compared to conventional heating.

Palladium-Catalyzed Cascade Reactions: Advanced catalytic systems enable cascade or domino reactions where multiple bond-forming events occur in a single pot. For example, a palladium-catalyzed cascade desulfitative arylation of acetylinic oximes with sodium arylsulfinates has been developed to access 4-aryl isoxazoles directly. researchgate.net Such methods streamline the synthesis by reducing the number of purification steps.

Novel Catalyst Development: The design of more active and robust catalysts continues to expand the scope of cross-coupling reactions. Well-defined N-heterocyclic carbene (NHC)-palladium precatalysts, for instance, have shown high efficacy in the Buchwald-Hartwig amination of challenging substrates like (hetero)aryl tosylates. acs.org

Green Chemistry Approaches: Environmentally benign methods are increasingly being adopted. This includes the use of aqueous media, ultrasound irradiation, and catalyst-free conditions where possible, reducing the reliance on volatile and toxic organic solvents. nih.gov

The table below provides a comparative overview of key synthetic strategies.

| Method | Key Reaction | Starting Materials | Key Advantages | Challenges |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Enamine | Aldehyde, Hydroximoyl Chloride | High regioselectivity for 3,4-substitution, metal-free | Requires oxidation step, in situ generation of intermediates |

| Condensation/Cyclization | 1,3-Dicarbonyl + Hydroxylamine | Substituted β-ketoester | Classical, readily available starting materials | Poor regioselectivity, potential for isomer mixtures |

| Suzuki-Miyaura Coupling | C-C bond formation | 4-Haloisoxazole, Aminophenylboronic acid | Convergent, high functional group tolerance | Requires pre-functionalized rings, palladium catalyst |

| Buchwald-Hartwig Amination | C-N bond formation | 4-Haloisoxazole, Aniline | Convergent, direct C-N bond formation | Requires pre-functionalized rings, palladium catalyst |

Microwave-Assisted Synthesis of Isoxazole Frameworks

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. abap.co.in This technology leverages the ability of polar molecules to efficiently absorb microwave energy, resulting in rapid and uniform heating. abap.co.in For the synthesis of isoxazole derivatives, microwave irradiation has been shown to dramatically reduce reaction times from several hours to mere minutes. researchgate.netresearchgate.net

One common application is in the reaction of chalcones with hydroxylamine hydrochloride to form the isoxazole ring. researchgate.net Studies have demonstrated that reactions requiring 6-8 hours under conventional heating can be completed within 6-10 minutes using microwave irradiation, with yields improving from 58-69% to 67-82%. researchgate.netresearchgate.net This acceleration is attributed to the rapid achievement of the necessary reaction temperature and potential non-thermal microwave effects. abap.co.inresearchgate.net

Another significant microwave-assisted method is the one-pot, three-component Sonogashira coupling-cycloaddition sequence. organic-chemistry.org This process involves the reaction of acid chlorides with terminal alkynes, followed by the in-situ generation of nitrile oxides from hydroximinoyl chlorides and their subsequent 1,3-dipolar cycloaddition. organic-chemistry.org Under microwave conditions, this entire sequence can be completed in as little as 30 minutes, a substantial improvement over the several days required with conventional heating, while also minimizing the formation of byproducts like furoxan oxides. organic-chemistry.org

The advantages of microwave-assisted synthesis are summarized in the table below, comparing it with traditional conventional heating methods for isoxazole synthesis.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 6-8 hours researchgate.netresearchgate.net | 6-10 minutes researchgate.netresearchgate.net |

| Product Yield | 58-69% researchgate.netresearchgate.net | 67-82% researchgate.netresearchgate.net |

| Heating Method | Conduction/Convection | Direct dielectric heating abap.co.in |

| Efficiency | Lower, prone to side reactions organic-chemistry.org | Higher, cleaner reactions abap.co.inorganic-chemistry.org |

| Energy Consumption | Generally higher | More energy-efficient abap.co.in |

Metal-Catalyzed (e.g., Cu(I), Rh(III), Pd) Approaches to Isoxazole Derivates

Transition metal catalysis plays a pivotal role in modern organic synthesis, offering highly efficient and selective pathways to complex molecules, including isoxazole derivatives. semanticscholar.org Catalysts based on copper, rhodium, and palladium have been extensively developed for constructing and functionalizing the isoxazole ring.

Copper(I)-Catalyzed Synthesis: Copper(I) catalysts are particularly renowned for their application in [3+2] cycloaddition reactions, often referred to as "click chemistry". rsc.org A convenient one-pot, three-step procedure utilizes a copper(I) catalyst for the synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in-situ generated nitrile oxides. organic-chemistry.orgnih.gov This method is highly regioselective and reliable, proceeding through a nonconcerted mechanism involving metallacycle intermediates. organic-chemistry.org Copper catalysis is also effective in the reaction of copper carbenes with nitroso radicals to generate nitrile oxides in situ, which then undergo cycloaddition with alkynes. organic-chemistry.org

Rhodium(III)-Catalyzed Functionalization: Rhodium(III) catalysts have enabled novel C-H functionalization and annulation reactions on pre-formed isoxazole rings. rsc.org For instance, [Cp*RhCl₂]₂ can catalyze the oxidative [4+2] annulation of isoxazolyl-4-carboxylic acids with internal alkynes to produce pyranoisoxazolones and isoquinolines. rsc.orgnih.gov Furthermore, rhodium catalysts can direct the C-H alkynylation of isoxazoles using hypervalent iodine reagents, demonstrating high efficacy for ortho-functionalization. researchgate.net These methods provide powerful tools for elaborating the isoxazole scaffold into more complex structures.

Palladium-Catalyzed Reactions: Palladium catalysts are also utilized in the synthesis of isoxazoles, particularly in cascade reactions. One such method involves the palladium-catalyzed cascade cyclization/alkynylation and alkenylation of alkynone O-methyloximes. acs.org

The following table summarizes the applications of these key metals in isoxazole synthesis.

| Metal Catalyst | Reaction Type | Key Features |

| Copper (Cu) | [3+2] Cycloaddition organic-chemistry.orgnih.gov | Highly regioselective; one-pot procedures; forms 3,5-disubstituted isoxazoles. organic-chemistry.orgnih.gov |

| Rhodium (Rh) | C-H Functionalization, Annulation rsc.orgnih.gov | Directs ortho-alkynylation and annulation of the isoxazole ring. rsc.org |

| Palladium (Pd) | Cascade Cyclization acs.org | Enables multi-step transformations in a single operation. acs.org |

Metal-Free and Green Chemistry Methodologies

In alignment with the principles of sustainable chemistry, significant effort has been directed towards developing metal-free and green synthetic routes for isoxazole derivatives. mdpi.com These methods aim to reduce reliance on toxic and expensive metal catalysts, minimize waste, and utilize environmentally benign solvents and conditions. rsc.orgnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green alternative to conventional methods. mdpi.com Ultrasound irradiation can enhance reaction rates, improve yields, and reduce energy consumption. mdpi.com It has been successfully applied to multicomponent reactions for synthesizing isoxazole derivatives, often in green solvents like water or even under solvent-free conditions. mdpi.comnih.gov For example, the one-pot, three-component synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones can be performed in an aqueous medium catalyzed by pyruvic acid. mdpi.com Similarly, ultrasound promotes the synthesis of 3,5-disubstituted isoxazole sulfonamides in water, avoiding the use of volatile organic compounds. mdpi.comnih.gov

Aqueous Media and Organocatalysis: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. nih.gov An efficient synthesis of 5-arylisoxazoles has been developed through the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media without any catalyst. nih.gov This approach offers a simple work-up, mild conditions, and high yields. nih.gov Organocatalysis, using small organic molecules as catalysts, provides another metal-free strategy. Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used in the one-pot cascade reaction of ethyl nitroacetate and aromatic aldehydes in water under ultrasonication to produce isoxazole derivatives. rsc.orgnih.gov

Key Green Chemistry Approaches for Isoxazole Synthesis

| Methodology | Key Features | Example Reaction |

| Ultrasonication | Energy efficient, rate enhancement, use of green solvents. mdpi.com | One-pot, five-component synthesis of 3,5-disubstituted isoxazole secondary sulfonamides. mdpi.com |

| Aqueous Media | Environmentally benign, inexpensive, safe. nih.gov | Reaction of enaminones with hydroxylamine hydrochloride without a catalyst. nih.gov |

| Organocatalysis | Metal-free, avoids heavy metal contamination. rsc.org | DABCO-catalyzed reaction of aldehydes and ethyl nitroacetate in water. rsc.orgnih.gov |

| Solvent-Free | Reduces solvent waste, eco-friendly. nih.gov | Agro-waste catalyzed synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. nih.gov |

Mechanistic Pathways of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of the isoxazole ring primarily proceeds through two major pathways: the condensation of a three-carbon component with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile. researchgate.netwikipedia.org

Detailed Reaction Mechanisms of Heterocycle Formation

Condensation with Hydroxylamine: This classical and widely used method involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone or a β-enaminone. nanobioletters.comyoutube.com

When a β-enamino ketoester reacts with hydroxylamine, the reaction can proceed via two plausible pathways. nih.gov In one route, the hydroxylamine's nitrogen atom performs a nucleophilic attack on the enone's β-carbon, leading to an intermediate that cyclizes and subsequently dehydrates to form the 5-substituted isoxazole. nih.gov Alternatively, the initial attack can occur at the carbonyl carbon, followed by cyclization and dehydration. nih.gov The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water is a prime example of this type of condensation-cyclization mechanism. nih.gov

A general mechanism for the formation of isoxazoles from 1,3-dicarbonyls involves the initial formation of an imine (or oxime) at one carbonyl group, followed by an intramolecular nucleophilic attack by the hydroxyl group onto the second carbonyl. youtube.com The resulting cyclic intermediate then undergoes dehydration to yield the aromatic isoxazole ring. youtube.com

1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). rsc.orgresearchgate.net The reaction is believed to proceed through a concerted pericyclic mechanism. rsc.orgnih.gov Nitrile oxides are often unstable and are typically generated in situ from precursors like aldoximes (via oxidation), hydroximinoyl chlorides (via dehydrohalogenation), or primary nitroalkanes. organic-chemistry.orgnih.govresearchgate.net For instance, microwave-assisted methods can facilitate the generation of nitrile oxides from nitroalkanes using dehydrating agents, which then rapidly react with a dipolarophile to form the isoxazole or isoxazoline (B3343090) ring in high yields. researchgate.net

Stereochemical Considerations in Synthetic Routes

While the final isoxazole product is an aromatic heterocycle and thus planar, stereochemistry can be a critical factor in the synthesis of its precursors or in reactions that produce substituted isoxazolines (the dihydro derivatives of isoxazoles).

The most significant consideration in many isoxazole syntheses is regioselectivity , particularly in 1,3-dipolar cycloaddition reactions. When an unsymmetrical alkyne reacts with a nitrile oxide, two different regioisomers can be formed (e.g., 3,4-disubstituted vs. 3,5-disubstituted isoxazoles). The outcome is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. Metal-catalyzed reactions, such as those employing copper(I), often exhibit high regioselectivity, favoring the formation of a single isomer. organic-chemistry.org For example, the copper-catalyzed cycloaddition of terminal alkynes and nitrile oxides reliably yields 3,5-disubstituted isoxazoles. nih.gov

In reactions involving the annulation of substituents onto an existing isoxazole ring, such as the Rh(III)-catalyzed reactions of isoxazolyl-4-carboxylic acids, the directing group (the carboxylate) controls the position of the C-H activation, thus ensuring high regioselectivity for the functionalization. rsc.orgnih.gov While true stereoselectivity (in terms of enantiomers or diastereomers) is less commonly discussed for the direct synthesis of the aromatic isoxazole ring, it becomes paramount when the synthetic route involves chiral starting materials or catalysts, or when creating stereocenters on the substituents attached to the heterocyclic core.

Chemical Transformations and Reactivity of 4 Isoxazol 4 Yl Aniline Scaffolds

4-(Isoxazol-4-yl)aniline as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound as a synthetic precursor is rooted in the distinct chemical properties of its constituent parts. The aniline (B41778) fragment provides a nucleophilic nitrogen atom and an activated aromatic ring, while the isoxazole (B147169) ring offers sites for substitution and can participate in cycloaddition or ring-transformation reactions. beilstein-journals.orgnanobioletters.com This duality allows for a modular approach to the synthesis of diverse and highly functionalized molecules. semanticscholar.org The isoxazole core is a common feature in a wide array of pharmacologically important molecules, and its incorporation into complex structures is a key strategy in drug discovery. researchgate.netnih.gov

The this compound scaffold can be readily functionalized at multiple positions. The primary amino group of the aniline moiety is a key handle for derivatization, readily undergoing reactions such as acylation, sulfonation, and urea (B33335) formation. For instance, reactions with acyl chlorides or carboxylic acids can yield corresponding amides, a common linkage in bioactive compounds. Similarly, treatment with isocyanates can produce substituted urea derivatives, a strategy employed in the synthesis of various targeted inhibitors. nih.gov

The isoxazole ring itself also presents opportunities for derivatization. While the 4-position is occupied by the aniline substituent, other positions on the ring can be functionalized. A notable strategy involves the direct modification of the isoxazole core, such as through iodination. For example, isoxazoles can be iodinated at the 4-position using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA). beilstein-journals.org This iodinated intermediate can then participate in cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds and introduce a wide range of aryl or heteroaryl substituents onto the isoxazole ring. beilstein-journals.org

The this compound building block is an excellent starting point for the synthesis of larger, fused heterocyclic systems, which are of significant interest in materials science and medicinal chemistry.

The scaffold is a valuable precursor for creating fused ring systems like quinazolinones and pyridones. In one synthetic route, an isoxazol-4-yl moiety is attached to an anthranilamide derivative. Subsequent heating with acetic anhydride (B1165640) triggers a tandem N-acetylation and cyclodehydration reaction to furnish a 3-(isoxazol-4-yl)quinazolin-4(3H)-one core. researchgate.net This demonstrates a direct method for fusing a quinazolinone ring onto the aniline portion of the scaffold.

Furthermore, isoxazole derivatives can be transformed into pyridone structures. A method utilizing molybdenum hexacarbonyl, Mo(CO)₆, mediates the ring expansion of isoxazole precursors into 4-oxo-1,4-dihydropyridine-3-carboxylates, a class of 4-pyridones. beilstein-journals.org This transformation proceeds through the reductive opening of the isoxazole to an enaminone intermediate, which then undergoes cyclization to form the pyridone ring. beilstein-journals.org This strategy effectively uses the isoxazole as a synthon for a portion of the new heterocyclic ring.

Spirocycles represent an important class of three-dimensional molecules in drug design. While not a direct transformation of the parent isoxazole, the this compound scaffold can be envisioned as a precursor to components used in the synthesis of spirocyclic isoxazolones. The formation of these spirocycles has been achieved through cascade reactions between α,β-unsaturated aldehydes and isoxazolones, often under synergistic catalysis involving a chiral secondary amine and a palladium(0) catalyst. nih.gov This approach allows for the stereoselective synthesis of chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity. nih.govnih.govacs.org A suitably modified derivative of this compound, for example, one bearing an α,β-unsaturated aldehyde, could potentially participate in such a reaction to generate complex spirocyclic systems incorporating the original scaffold.

Formation of Conjugated and Fused Heterocyclic Systems

Ring Opening and Rearrangement Reactions of the Isoxazole Moiety

The isoxazole ring, while aromatic, is susceptible to ring-opening reactions under various conditions. This reactivity allows it to serve as a masked functional group, which can be unveiled at a desired stage of a synthetic sequence, providing access to linear structures that might be difficult to prepare otherwise. nih.govbeilstein-journals.org

A synthetically powerful transformation of the isoxazole ring is its reductive cleavage, which unmasks a β-dicarbonyl or enaminone functionality. The weak N-O bond is readily cleaved under reductive conditions. nih.gov

A key method involves the use of molybdenum hexacarbonyl, Mo(CO)₆, in wet acetonitrile. This reagent mediates the reductive opening of the isoxazole ring to generate a transient enaminone intermediate. beilstein-journals.orgnih.gov This enaminone is a versatile precursor that can be isolated or, more commonly, used in situ for subsequent cyclization reactions, as seen in the formation of 4-pyridones. beilstein-journals.org Other established methods for the reductive opening of isoxazole and related isoxazoline (B3343090) rings include catalytic hydrogenation (e.g., using Pd/C) or reduction with various agents such as iron in the presence of ammonium (B1175870) chloride, sodium borohydride, or Raney Nickel. nih.gov This transformation is foundational in synthetic strategy, effectively using the isoxazole as a stable equivalent of a 1,3-dicarbonyl system.

Overview of Chemical Transformations

| Transformation Type | Section | Starting Scaffold/Intermediate | Key Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Derivatization | 3.1.1 | 4-Iodoisoxazole derivative | Pd catalyst, base (Suzuki Coupling) | 4-Aryl-isoxazole derivative | beilstein-journals.org |

| Ring Fusion | 3.1.2.1 | 2-Amino-N-(isoxazol-4-yl)benzamide | Acetic Anhydride, heat | 3-(Isoxazol-4-yl)quinazolin-4(3H)-one | researchgate.net |

| Ring Expansion | 3.1.2.1 | Methyl 2-(isoxazol-5-yl)-3-oxopropanoate | Mo(CO)₆, H₂O, MeCN | 4-Oxo-1,4-dihydropyridine-3-carboxylate | beilstein-journals.org |

| Spirocyclization | 3.1.2.2 | α,β-Unsaturated Aldehyde + Isoxazolone | Chiral amine, Pd(0) catalyst | Spirocyclic Isoxazolone | nih.gov |

| Ring Opening | 3.2.1 | Substituted Isoxazole | Mo(CO)₆, H₂O, MeCN | Enaminone Intermediate | beilstein-journals.orgnih.gov |

| Ring Opening | 3.2.1 | Isoxazoline derivative | NiCl₂, Boc₂O, NaBH₄ | β-Amino Ester / γ-Amino Alcohol | nih.gov |

Rearrangement Mechanisms in Isoxazole Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is known to undergo several characteristic rearrangement reactions, often triggered by thermal, photochemical, or chemical induction. These transformations can lead to the formation of diverse heterocyclic systems, expanding the chemical space accessible from isoxazole precursors. One of the most notable rearrangements in isoxazole chemistry is the Boulton-Katritzky rearrangement.

The Boulton-Katritzky rearrangement is a thermal or base-catalyzed isomerization of 3-acylamido-1,2,4-oxadiazoles or related systems into other five-membered heterocyclic rings. While not a direct rearrangement of the isoxazole ring in this compound itself, understanding this mechanism provides insight into the potential reactivity of functionally related isoxazole derivatives. The rearrangement proceeds through a concerted acs.orgbeilstein-journals.org-dipolar cyclization mechanism.

In the context of isoxazoles, related rearrangements can be initiated by various stimuli. For instance, photochemical irradiation of isoxazoles can lead to the cleavage of the weak N-O bond, forming a transient vinyl nitrene intermediate. This highly reactive species can then undergo a variety of transformations, including ring-closure to form an azirine, which can further rearrange to an oxazole.

Another significant rearrangement is the thermal or base-induced ring-opening of isoxazoles, particularly those bearing electron-withdrawing groups. This can lead to the formation of β-ketonitriles or other open-chain products. The specific conditions and the substitution pattern on the isoxazole ring dictate the outcome of these rearrangements. For the this compound scaffold, the nature of substituents on either the isoxazole or the aniline ring would be expected to significantly influence the propensity and pathway of such rearrangements.

| Rearrangement Type | Trigger | Key Intermediate(s) | Potential Product(s) |

| Boulton-Katritzky Rearrangement | Heat or Base | Aza-ylide | Isomeric heterocycles |

| Photochemical Rearrangement | UV light | Vinyl nitrene, Azirine | Oxazoles, Azirines |

| Thermal/Base-induced Ring Opening | Heat or Base | Acyl-ketenimine | β-Ketonitriles |

Electrophilic and Nucleophilic Reactivity Profiles of the Isoxazol-4-yl-aniline System

The reactivity of the this compound system is a fascinating interplay of the electronic properties of its two constituent aromatic rings. The aniline ring is a classic example of an activated aromatic system, highly susceptible to electrophilic attack, while the isoxazole ring is generally considered electron-deficient and more prone to nucleophilic attack.

Electrophilic Reactivity:

The amino group of the aniline moiety is a strong activating group, directing electrophilic substitution to the ortho and para positions. Due to the substitution at the para position by the isoxazole ring, electrophilic attack on the aniline ring of this compound is expected to occur predominantly at the positions ortho to the amino group (positions 2 and 6).

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. The high reactivity of the aniline ring often necessitates the use of mild reaction conditions to avoid polysubstitution and side reactions. For instance, direct bromination of aniline typically leads to the formation of 2,4,6-tribromoaniline. To achieve monosubstitution on the this compound scaffold, protection of the amino group, for example, by acylation, may be necessary to moderate its activating effect.

The isoxazole ring itself is generally deactivated towards electrophilic attack due to the electronegativity of the nitrogen and oxygen atoms. Electrophilic substitution on the isoxazole ring, if it occurs, would be expected at the C-4 position, which is the most electron-rich carbon. However, in the this compound system, the C-4 position of the isoxazole is already substituted. Therefore, electrophilic attack on the isoxazole ring is highly unlikely.

Nucleophilic Reactivity:

The isoxazole ring, being electron-deficient, is susceptible to nucleophilic attack. The most electrophilic carbon atoms in the isoxazole ring are typically C-3 and C-5. Nucleophilic attack can lead to ring-opening reactions, a common reactivity pattern for isoxazoles. The outcome of such reactions is highly dependent on the nature of the nucleophile and the substituents on the isoxazole ring. For instance, strong bases can deprotonate the C-5 position, leading to ring cleavage.

The aniline ring is generally unreactive towards nucleophilic aromatic substitution unless it is substituted with strong electron-withdrawing groups. In the case of this compound, the isoxazole ring can be considered as a mildly electron-withdrawing substituent, but it is not typically sufficient to activate the aniline ring towards nucleophilic attack under standard conditions.

However, the amino group of the aniline moiety can itself act as a nucleophile. It can participate in reactions such as acylation, alkylation, and diazotization. The nucleophilicity of the amino group can be modulated by the electronic effect of the isoxazole substituent.

| Reaction Type | Reagent/Conditions | Expected Product(s) on Aniline Ring | Expected Product(s) on Isoxazole Ring |

| Electrophilic Halogenation | Br₂/AcOH | 2-Bromo-4-(isoxazol-4-yl)aniline | No reaction |

| Electrophilic Nitration | HNO₃/H₂SO₄ (mild) | 2-Nitro-4-(isoxazol-4-yl)aniline | No reaction |

| Acylation of Amino Group | Acyl chloride/Pyridine | N-(4-(Isoxazol-4-yl)phenyl)acetamide | No reaction |

| Nucleophilic Ring Opening | Strong base (e.g., NaOEt) | No reaction | Ring-opened products |

Spectroscopic and Diffractional Structural Elucidation of this compound: Mechanistic and Conformational Insights

The structural characterization of this compound, a heterocyclic compound featuring an aniline moiety attached to an isoxazole ring, is fundamental to understanding its chemical behavior, potential for intermolecular interactions, and conformational dynamics. A multi-technique approach, integrating advanced nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and high-resolution mass spectrometry (HRMS), provides a comprehensive picture of its molecular architecture in both solution and solid states.

Applications of 4 Isoxazol 4 Yl Aniline and Its Derivatives in Advanced Research

Exploration of Biological Activity and Structure-Activity Relationships in Preclinical Research (excluding clinical efficacy)

Preclinical research has extensively focused on elucidating the biological activities of compounds derived from 4-(isoxazol-4-yl)aniline. These studies aim to understand how structural modifications to the isoxazole (B147169) and aniline (B41778) rings influence their interaction with biological targets, thereby establishing critical structure-activity relationships (SAR). The inherent chemical properties of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, make it a valuable component in designing molecules with diverse pharmacological profiles, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govunimore.it

In Vitro Studies on Cell-Based Pathways

In vitro cell-based assays are fundamental to understanding the biological effects of this compound derivatives at a cellular level. These studies provide insights into how these compounds modulate specific signaling pathways and cellular processes, paving the way for more advanced preclinical development.

Anti-inflammatory Mechanisms: Isoxazole derivatives have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. unimore.it The anti-inflammatory activity is often evaluated using methods such as the carrageenan-induced rat paw edema test. unimore.it For instance, certain indolyl-isoxazoles exhibited good anti-inflammatory activity, with reductions in edema ranging from 36.6% to 73.7%. unimore.it The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators and pathways.

Antioxidant Mechanisms: Many isoxazole derivatives have been shown to possess potent antioxidant activity. Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. nih.gov The antioxidant potential of these compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. In one study, fluorophenyl-isoxazole-carboxamide derivatives were evaluated, with compounds 2a and 2c showing high antioxidant potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which was more potent than the standard control, Trolox. nih.gov

| Compound | Antioxidant Activity (IC50 in µg/ml) | Reference Compound (Trolox) |

|---|---|---|

| Fluorophenyl-isoxazole-carboxamide 2a | 0.45 ± 0.21 | 3.10 ± 0.92 |

| Fluorophenyl-isoxazole-carboxamide 2c | 0.47 ± 0.33 | 3.10 ± 0.92 |

Derivatives of this compound are frequently investigated for their anti-proliferative effects against various cancer cell lines. unimore.itnih.gov These studies are crucial for identifying potential anticancer agents and understanding their mechanisms of action.

A study on novel synthetic 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated significant anti-proliferative and pro-apoptotic activities in human erythroleukemic K562 cells and glioblastoma cell lines (U251-MG and T98G). nih.govnih.gov The anti-proliferative activity was assessed, and IC50 values were determined. For example, against K562 cells, several compounds exhibited potent activity, with IC50 values in the nanomolar and low micromolar range. nih.gov The mechanism of action was linked to the induction of both early and late apoptosis. nih.govnih.gov In K562 cells, the pro-apoptotic activity of compounds 4, 7, 8, 9, and 11 was particularly noteworthy, inducing apoptosis in over 50% of the cells after 72 hours of treatment. nih.gov

| Compound Class | Cell Line | Observed Effect | Mechanism of Action |

|---|---|---|---|

| 3,4-isoxazolediamides | K562 (human erythroleukemic) | Significant anti-proliferative activity | Induction of early and late apoptosis |

| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines | K562 (human erythroleukemic) | Significant anti-proliferative activity | Induction of early and late apoptosis |

| 3,4-isoxazolediamides | U251-MG (glioblastoma) | Varied anti-proliferative effects | Induction of apoptosis |

| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines | T98G (glioblastoma) | Varied anti-proliferative effects | Induction of apoptosis |

Similarly, a series of novel enantiopure isoxazolidine derivatives were synthesized and showed significant inhibition against human breast carcinoma (MCF-7), human lung adenocarcinoma (A-549), and human ovarian carcinoma (SKOV3) cell lines. nih.gov The mechanism was investigated through flow cytometry, which revealed that the compounds could induce cell cycle arrest at different phases (G0/G1, S, or G2/M), depending on the compound and the cell line. nih.gov

Design of Analogue-Based Chemotypes for Specific Biological Targets

The isoxazole ring is a prominent structural motif in medicinal chemistry, recognized for its ability to participate in various biological interactions. The structural versatility of isoxazole derivatives allows for the generation of diverse chemical libraries aimed at specific biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. mdpi.com The design of analogue-based chemotypes often involves modifying the substituents on both the isoxazole and aniline rings of the core this compound structure to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net

Structure-activity relationship (SAR) studies are crucial in this process, revealing how different chemical modifications influence biological activity. For instance, research on trisubstituted isoxazoles as allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a key target for autoimmune diseases, has demonstrated clear SAR trends. By systematically altering the groups at the C-3, C-4, and C-5 positions of the isoxazole ring, researchers have been able to significantly enhance potency and selectivity. Optimization of the linker at the C-4 position and the heterocycle at the C-5 position revealed that lipophilicity and linker flexibility were correlated with higher potency.

A study on isoxazole derivatives targeting RORγt provided specific insights into how structural changes affect potency. The initial lead compound was optimized by modifying the linker at the C-4 position and the substituent at the C-5 position. The following table summarizes the structure-activity relationship findings for a selection of these analogues.

| Compound ID | C-4 Linker | C-5 Substituent | Potency (IC₅₀) | Thermal Shift (ΔTₘ) |

| 2 | Amine | Pyrrole | ~250 nM | 3.6 °C |

| 3 | Ether | Pyrrole | 24 nM | 4.9 °C |

| 4 | Thioether | Pyrrole | 6.6 µM | Not Reported |

| 6 | Alkene | Pyrrole | 28 nM | 6.4 °C |

This table is generated based on data presented in a study on trisubstituted isoxazoles as RORγt ligands. researchgate.net

These studies demonstrate that rational, structure-based design allows for the development of highly potent and selective compounds from an initial lead scaffold. The isoxazole core serves as a versatile platform for creating new chemotypes with therapeutic potential against a range of diseases. nih.gov

Applications in Materials Science

The isoxazole moiety has been incorporated into various organic materials due to its electronic properties, rigidity, and ability to form specific intermolecular interactions. These characteristics make isoxazole derivatives, including those based on this compound, attractive candidates for applications in electronics and polymer science.

Development of Organic Semiconductors and Electronic Materials

Isoxazole derivatives have been identified as having potential applications in the development of organic semiconductors. researchgate.net Organic semiconductors are the active components in a variety of electronic devices, including organic thin-film transistors (OTFTs). The performance of these materials is highly dependent on their molecular structure, which influences molecular packing, electronic energy levels, and charge carrier mobility. mdpi.com

While specific charge transport data for this compound is not widely reported, the general class of isoxazole-containing compounds has been explored for these applications. The presence of the isoxazole ring in a conjugated molecular structure can influence the material's planarity and intermolecular stacking, which are critical for efficient charge transport. mdpi.com Research on other N- and O-containing heterocyclic compounds has shown their utility as precursors for developing novel semiconductor materials. The ability to modify the isoxazole core and its substituents allows for the fine-tuning of electronic properties, such as the HOMO/LUMO energy levels, to meet the requirements of specific devices. researchgate.net Polymers with pendant isoxazole rings have also been synthesized, indicating the utility of this heterocycle in creating new polymeric semiconductor materials. researchgate.net

Utilization in Liquid Crystals and Advanced Dye Formulations

The rigid and polar nature of the isoxazole ring makes it a valuable component in the design of liquid crystals. google.com Liquid crystals are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. The incorporation of heterocyclic units like isoxazole can introduce lateral or longitudinal dipoles, significantly influencing the mesomorphic (liquid crystalline) behavior and physical properties of the material. google.com

Several series of isoxazole-based liquid crystals have been synthesized and characterized. Their thermal behavior and the types of mesophases they form (e.g., nematic, smectic) are highly dependent on the molecular structure, including the nature of the terminal alkyl chains and other aromatic rings in the molecule. mdpi.commdpi.com For example, hybrid liquid crystals containing both 3,5-diarylisoxazole and trans-stilbene segments have been synthesized, exhibiting smectic A and smectic C mesophases. mdpi.com

The table below presents data on a series of 3,5-diarylisoxazole liquid crystals, highlighting the effect of the terminal substituent on the phase transition temperatures.

| Compound | Terminal Group (R) | Transition | Temperature (°C) |

| 7a | -Cl | Cr → SmA | 162 |

| SmA → I | 195 | ||

| 7b | -Br | Cr → SmA | 168 |

| SmA → I | 192 | ||

| 7e | -NO₂ | Cr → SmA | 181 |

| SmA → I | 224 |

Cr = Crystal, SmA = Smectic A, I = Isotropic liquid. Data adapted from a study on 3,5-diarylisoxazoles. researchgate.net

This demonstrates that systematic structural modification of the isoxazole-based core allows for the tuning of liquid crystalline properties, making these materials suitable for applications in displays and optoelectronic devices.

Integration into High-Temperature Lubricants

The application of isoxazole derivatives has also been reported in the formulation of high-temperature lubricants. The thermal stability and polarity imparted by heterocyclic rings can be advantageous in lubricant additives designed to perform under extreme temperature and pressure conditions. Azole derivatives, in general, have been investigated as additives in lubricating oils to inhibit corrosion and improve performance. While detailed studies focusing specifically on this compound in this context are limited in publicly available literature, the inclusion of isoxazole derivatives in this application area has been noted in broader reviews of the field.

Role in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries. The effectiveness of a metal-based asymmetric catalyst relies heavily on the design of the chiral ligand that coordinates to the metal center.

Design of Chiral Isoxazole-Based Ligands

Chiral ligands containing oxazoline rings, which are structurally related to isoxazoles, are among the most successful and widely used ligands in asymmetric catalysis. These ligands are typically synthesized from readily available chiral amino alcohols. The stereocenter is positioned close to the coordinating nitrogen atom, allowing for effective transfer of chiral information to the metal's active site and thus controlling the stereochemical outcome of the reaction.

The modular nature of these ligands, often referred to as P,N-ligands when containing both phosphorus and nitrogen donors (like PHOX ligands: phosphinooxazolines), allows for systematic tuning of their steric and electronic properties. This tunability is key to optimizing the catalyst for a specific reaction, leading to high enantioselectivity (a measure of the preference for one enantiomer over the other). While isoxazole-based ligands are less common than their oxazoline counterparts, the underlying design principles are similar. The this compound structure provides a framework that can be functionalized to create novel chiral ligands. For example, the aniline group can be used as a handle to introduce phosphine groups or other coordinating moieties, while chiral substituents can be installed on or near the isoxazole ring.

The effectiveness of such ligands is demonstrated in numerous metal-catalyzed reactions. The table below shows the performance of a chiral bis(oxazoline) ligand complexed with copper(II) in an asymmetric Henry reaction.

| Aldehyde Substrate | Ligand Configuration | Yield (%) | Enantiomeric Excess (ee %) |

| Benzaldehyde | cis | 98 | 97 (S) |

| Benzaldehyde | trans | 98 | 96 (R) |

| 4-Nitrobenzaldehyde | cis | 99 | 96 (S) |

| 4-Nitrobenzaldehyde | trans | 99 | 95 (R) |

Data adapted from a study on chiral ligands based on imidazolidin-4-one derivatives, demonstrating the high enantioselectivity achievable with related N-heterocyclic ligands.

This high level of stereocontrol underscores the potential of designing new chiral ligands based on the this compound scaffold for a wide range of asymmetric transformations.

Application as Organocatalysts in Stereoselective Reactions

The direct application of this compound as an organocatalyst in stereoselective reactions is not substantially documented in current chemical literature. Organocatalysis typically relies on small organic molecules to accelerate chemical reactions, often creating chiral products with high enantioselectivity. The structure of this compound, containing both a Lewis basic nitrogen atom in the aniline moiety and the isoxazole ring, suggests a potential for catalytic activity. The aniline amine group could act as a hydrogen-bond donor or be transformed into a chiral amine or amide to induce asymmetry.

While direct evidence is wanting, related research on other amino-isoxazole derivatives provides a conceptual framework. For instance, chiral phosphoric acids have been successfully used to catalyze the enantioselective addition of 5-amino-isoxazoles to various electrophiles, yielding products with high stereoselectivity. In these cases, the amino-isoxazole acts as a nucleophilic substrate rather than the catalyst itself. However, the hydrogen-bonding interaction between the 5-amino-isoxazole and the chiral phosphoric acid catalyst is crucial for achieving enantioselectivity. This principle could be inverted, where a chiral derivative of this compound might serve as a chiral ligand or a bifunctional catalyst, activating substrates through hydrogen bonding.

The development of this compound-based organocatalysts would likely involve a "scaffold-oriented" approach, where the core structure is systematically modified to optimize catalytic activity and selectivity for a specific stereoselective transformation.

Supramolecular Chemistry and Non-Covalent Interactions

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The structure of this compound is well-suited for participating in such interactions, making it a molecule of interest for crystal engineering and the design of self-assembling systems.

Supramolecular Assembly and Host-Guest Chemistry Involving Isoxazole Derivatives

The molecular structure of this compound possesses key features for directing supramolecular assembly. The aniline moiety provides a primary amine group (-NH2), which is a strong hydrogen-bond donor. The isoxazole ring contains a nitrogen atom that can act as a hydrogen-bond acceptor. This donor-acceptor capability allows for the formation of robust and directional hydrogen-bonding networks, which are fundamental to creating ordered crystalline structures and supramolecular polymers. The interplay of hydrogen bonds is a primary driving force for crystal packing in many organic molecules.

Furthermore, both the phenyl ring of the aniline and the isoxazole ring are aromatic systems capable of participating in π-π stacking interactions. These interactions, although weaker than hydrogen bonds, are crucial in stabilizing supramolecular architectures and can influence the packing of molecules in a crystal lattice. The combination of strong, directional hydrogen bonds and weaker, dispersive π-stacking interactions could lead to the formation of complex and predictable supramolecular motifs, such as sheets or chains.

While specific host-guest systems based on this compound have not been extensively reported, its structural characteristics suggest potential. A larger, cavity-containing molecule (a host) could encapsulate this compound (a guest) through a combination of hydrogen bonding and hydrophobic interactions. Conversely, oligomers or polymers derived from this compound could be designed to form cavities capable of hosting smaller guest molecules. The principles of self-assembly seen in aniline oligomers, which form various nanostructures through hydrogen bonding and π-π stacking, could be applied to this isoxazole derivative.

Design of Stimuli-Responsive Molecular Machines and Transport Systems

Molecular machines are molecules or molecular assemblies that can perform a mechanical-like movement in response to an external stimulus. These stimuli can include light, changes in pH, or redox potential. The design of such systems often requires incorporating a molecular switch—a component that can reversibly change its properties.

The isoxazole ring itself has been investigated for its photochemical properties. Under UV irradiation, the relatively weak N-O bond in the isoxazole ring can break, leading to a rearrangement. This photochemical reactivity is a prerequisite for a light-responsive (photochromic) system. Research has shown that diarylethenes bearing an isoxazole moiety can exhibit photochromism, changing color upon UV light irradiation scientific.net. This property is central to the development of molecular switches, where light can be used to toggle the molecule between two distinct states.

While the direct integration of this compound into a functional molecular machine or transport system has not been demonstrated, its components have relevance in stimuli-responsive materials. The aniline moiety can be protonated or deprotonated, making it sensitive to pH. A change in pH could alter the molecule's electronic properties or its ability to form hydrogen bonds, potentially triggering a conformational change in a larger assembly. A system incorporating this compound could therefore be designed to respond to either light (via the isoxazole) or pH (via the aniline), making it a candidate for dual-responsive materials. However, translating these fundamental properties into a functioning molecular machine capable of controlled motion or transport remains a significant and unrealized research goal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.